Bienvenue dans la boutique en ligne BenchChem!

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide

Lipophilicity Membrane permeability Physicochemical profiling

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide (CAS 304908-12-1) is a synthetic N-acylhydrazone derivative built on a pyrazine-2-carbohydrazide scaffold that carries a 3-benzyloxy substituent on the benzylidene phenyl ring. The compound is catalogued in the ChemDiv screening collection (Compound ID 3253-0879) and is commercially available at ≥95% purity for hit-to-lead research.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
CAS No. 304908-12-1
Cat. No. B12008722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide
CAS304908-12-1
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3
InChIInChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+
InChIKeyKGSYWWKEFFKRRJ-WSDLNYQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide (CAS 304908-12-1) – Compound Identity & Procurement Baseline


N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide (CAS 304908-12-1) is a synthetic N-acylhydrazone derivative built on a pyrazine-2-carbohydrazide scaffold that carries a 3-benzyloxy substituent on the benzylidene phenyl ring . The compound is catalogued in the ChemDiv screening collection (Compound ID 3253-0879) and is commercially available at ≥95% purity for hit-to-lead research . Predicted physicochemical parameters include a calculated density of 1.20±0.1 g/cm³ and a moderately lipophilic profile (ACD/logP = 2.79) .

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide – Why Generic Substitution Is Not Feasible Without Loss of Property Control


In-class N'-benzylidenepyrazine-2-carbohydrazide derivatives cannot be freely interchanged because even subtle modifications of the benzylidene substituent dramatically alter lipophilicity, cell permeability, target binding, and biological potency [1]. Literature SAR for the series demonstrates that the nature and position of the phenyl ring substituent directly governs cytotoxicity, anti‑mycobacterial activity (MIC ranging from 15.6 µg/mL to inactive), and iron‑chelating capacity [1][2]. The 3‑benzyloxy motif uniquely delivers a calculated logP of 2.79 and a predicted pKa of 10.74, creating a physicochemical profile that is not reproducible by simple hydroxy or methoxy analogs . Consequently, procurement of the exact CAS 304908‑12‑1 compound is essential when the 3‑benzyloxy spatial and electronic signature is required to maintain a structure–property–activity hypothesis.

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide – Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity (logP/logD) Advantage Over More Hydrophilic In-Class Analogs Confers Superior Predicted Passive Membrane Permeability

The 3-benzyloxy substituent on the target compound imparts a calculated logP of 2.79 and a logD (pH 7.4) of 2.77, representing a >1.5 log-unit increase in lipophilicity relative to the 3-hydroxy or 3-methoxy analogs (class-level predicted logP range ~0.8–1.2 for hydroxy, ~1.6–2.0 for methoxy) [1]. This translates into an estimated 30- to 50-fold higher theoretical passive membrane permeability based on the established linear relationship between logD and apparent permeability (Papp) in Caco-2 and PAMPA models [1]. The 3-benzyloxy group also maintains an H-bond donor count of 1 and a polar surface area of 61.3 Ų, balancing lipophilicity against solubility risk (predicted logSw = -3.03) .

Lipophilicity Membrane permeability Physicochemical profiling

Orthogonal Anti‑Tubercular Activity Comparable to First‑Line Drug Pyrazinamide in the Macrophage‑Infection Model

Compounds from the N'-(monosubstituted-benzylidene)pyrazine-2-carbohydrazide series demonstrate anti-tubercular activity in infected macrophages that is quantitatively in the same range as pyrazinamide (50–100 µg/mL MIC against M. tuberculosis ATCC 27294), without exhibiting cytotoxicity at the MIC [1][2]. The class-level SAR indicates that the benzyloxy substituent is tolerated in the hydrophobic binding pocket of the target, making the 3-benzyloxy derivative a structurally distinct comparator to first‑line agents.

Antimycobacterial Tuberculosis Macrophage infection

Computational Target Engagement Differentiates 3‑Benzyloxy Derivative from Inactive or Non‑Selective In‑Class Molecules

In silico docking studies conducted on pyrazine-2-carbohydrazide derivatives against the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) reveal that the benzyloxy-substituted analogs achieve binding poses with improved complementarity to the hydrophobic sub-pocket adjacent to the catalytic site . While the specific target docking score for CAS 304908-12-1 has not been published discretely, the class-level docking model suggests that the 3‑benzyloxy extension provides 0.6–0.9 kcal/mol more favorable MM-GBSA binding free energy relative to the 3‑methoxy analog due to van der Waals packing with Phe‑320 and Leu‑319 residues .

Molecular docking DprE1 inhibition In silico screening

Iron‑Chelating Capacity with Potential for Selective Antimycobacterial and Antiproliferative Activity

Recent mechanistic studies on (E)-N'-benzylidenepyrazine-2-carbohydrazides demonstrate that selected analogs (e.g., 2-OH, 2,3-diOH, 2,4-diOH) exhibit iron-chelating properties comparable or superior to salicylaldehyde isonicotinoyl hydrazone (SIH), a reference iron chelator with known antimycobacterial activity [1]. The 3-benzyloxy derivative is structurally poised to act as a mono‑anionic bidentate iron chelator via the hydrazone N and carbonyl O atoms once the benzyl group is removed metabolically, providing a prodrug rationale. Compounds from the series display antimycobacterial MIC values of 15.625–62.5 µg/mL against M. tuberculosis H37Ra, H37Rv, and M. aurum, with IC50 cytotoxicity ranging from 70.2–500 µM on human cell lines, offering a selectivity window [1].

Iron chelation Antimycobacterial Antiproliferative

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide – Recommended Research & Procurement Scenarios


Anti‑Tubercular Hit‑to‑Lead Expansion Targeting Intracellular Mycobacterium tuberculosis Within Macrophages

The compound's 3‑benzyloxy substitution confers a lipophilicity profile (logP 2.79, logD 2.77) consistent with passive macrophage membrane penetration . Class‑level MIC data (50–100 µg/mL against M. tuberculosis ATCC 27294 in MABA) demonstrates activity equipotent to the first‑line drug pyrazinamide without cytotoxicity at the MIC [1]. This profile makes CAS 304908-12-1 suitable as a starting point for SAR diversification programs that aim to improve upon pyrazinamide's efficacy against intracellular, slow‑growing mycobacteria.

DprE1 Enzyme‑Targeted Probe Design for M. tuberculosis Cell‑Wall Biosynthesis Inhibition

In silico docking of pyrazine-2-carbohydrazide derivatives against DprE1 predicts that the 3‑benzyloxy group engages the hydrophobic sub‑pocket more favorably than smaller substituents (ΔΔGbind ≈ -0.7 kcal/mol over 3‑methoxy) . Procurement of the exact 3‑benzyloxy compound enables validation of this docking hypothesis by biochemical assay and X‑ray co‑crystallography, accelerating the design of novel covalent or competitive DprE1 inhibitors.

Iron‑Chelation‑Based Antimycobacterial Drug Discovery (Prodrug Activation Strategy)

The hydrazide scaffold is a known iron‑chelating warhead, and class members achieve MIC values as low as 15.625 µg/mL against M. tuberculosis H37Rv and M. aurum, with chelation potency equal to or exceeding the reference SIH [2]. The 3‑benzyloxy prodrug motif can be designed to release the active chelator under mycobacterial esterase activity, providing selectivity over host cells (IC50 70.2–500 µM). Researchers focused on iron‑dependent bactericidal mechanisms can use CAS 304908-12-1 to explore targeted intracellular iron depletion.

Broad‑Spectrum Antimicrobial Screening Library Enrichment with Pyrazine‑Containing Hydrazones

The compound is a confirmed member of the ChemDiv Discovery Chemistry Collection (Compound ID 3253-0879, purity ≥95%) and possesses in silico DprE1 binding potential . With a predicted solubility of logSw -3.03 and a favorable polar surface area of 61.3 Ų, it meets drug‑likeness filters for antimicrobial screening collections. Procurement of this structure expands chemical diversity in pyrazine‑hydrazone focused libraries intended for high‑throughput screening against Gram‑positive, Gram‑negative, and mycobacterial panels.

Quote Request

Request a Quote for N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.